N-(4-acetylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N5O3S2 and its molecular weight is 469.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-acetylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activities based on available research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.
Chemical Structure
The compound's structure includes:
- An acetylphenyl group
- A thioacetamide linkage
- A thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine moiety
This unique combination of functional groups may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions. The process may include:
- Formation of the thieno-triazole core.
- Introduction of the isopentyl and acetyl groups.
- Coupling reactions to form the final thioacetamide linkage.
Anticancer Activity
Research indicates that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance:
- Case Study : A related compound demonstrated potent cytotoxicity against various cancer cell lines including melanoma and breast cancer cells (GI50 values in the low nanomolar range) .
Compound | Cancer Type | GI50 (nM) |
---|---|---|
Compound A | Melanoma | 40 |
Compound B | Breast Cancer | 50 |
The mechanism of action may involve inhibition of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
Compounds with similar heterocyclic structures have shown antimicrobial effects against a range of pathogens. For example:
- In vitro studies have reported that thiazole derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria .
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
Enzyme Inhibition
This compound may also act as an inhibitor for various enzymes:
- Acetylcholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Receptors : Binding affinity to specific receptors involved in cancer pathways.
- Enzyme Inhibition : Competitive inhibition of enzymes leading to altered metabolic pathways.
- Reactive Oxygen Species (ROS) Modulation : Inducing oxidative stress in cancer cells.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[8-(3-methylbutyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S2/c1-13(2)8-10-26-20(30)19-17(9-11-31-19)27-21(26)24-25-22(27)32-12-18(29)23-16-6-4-15(5-7-16)14(3)28/h4-7,9,11,13H,8,10,12H2,1-3H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZJHTUOYVMXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.